molecular formula C11H13IO2 B1407652 5-(4-Iodophenyl)-1,4-dioxepane CAS No. 1424856-90-5

5-(4-Iodophenyl)-1,4-dioxepane

Cat. No.: B1407652
CAS No.: 1424856-90-5
M. Wt: 304.12 g/mol
InChI Key: UBIBSFQVYXNFJL-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-1,4-dioxepane is an organic compound characterized by the presence of an iodophenyl group attached to a dioxepane ring

Scientific Research Applications

5-(4-Iodophenyl)-1,4-dioxepane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

Without specific context, it’s hard to determine the mechanism of action of this compound. If it’s intended for use in biological systems, the iodine atom could potentially be replaced by various biological nucleophiles .

Safety and Hazards

As with any chemical, handling “5-(4-Iodophenyl)-1,4-dioxepane” would require appropriate safety measures. The presence of the iodine atom could potentially make this compound a hazard due to the possibility of it being released as iodine gas .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s being studied for potential use in medicinal chemistry, further studies could involve testing its biological activity and optimizing its structure for better activity and/or lower toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)-1,4-dioxepane typically involves the reaction of 4-iodophenol with ethylene oxide under basic conditions to form the dioxepane ring. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the ring closure and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-1,4-dioxepane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reactions.

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Quinones and hydroquinones.

    Coupling Products: Biaryl compounds with diverse functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodine substitution but lacking the dioxepane ring.

    5-(4-Bromophenyl)-1,4-dioxepane: A bromine-substituted analog with similar structural features.

    Isoxazole Derivatives: Compounds with similar heterocyclic structures and potential biological activities.

Uniqueness

5-(4-Iodophenyl)-1,4-dioxepane is unique due to the presence of both the iodophenyl group and the dioxepane ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-iodophenyl)-1,4-dioxepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-10-3-1-9(2-4-10)11-5-6-13-7-8-14-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIBSFQVYXNFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC1C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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